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For researchers, scientists, and professionals in drug development, a thorough understanding
of the structural and spectroscopic properties of small molecules is paramount. This guide
provides a detailed comparison of the spectral data for trans-2-
Methylcyclopropanecarboxylic acid, a key building block in various synthetic applications.
The following sections present its characteristic signatures in tH NMR, 3C NMR, and IR
spectroscopy, offering a valuable resource for compound verification and characterization.

Spectral Data Summary

The spectral data for trans-2-Methylcyclopropanecarboxylic acid has been compiled from
various spectroscopic techniques. The following tables summarize the key quantitative data for
easy reference and comparison.

'H NMR (Proton Nuclear Magnetic Resonance) Data
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Chemical Shift (8) Coupling Constant

opm Multiplicity (3) Hz Assignment

~11.5 brs - -COOH

1.45 - 1.55 m - H-1

1.20-1.30 m - H-2

1.15 d ~6.8 -CHs

0.85-0.95 m - H-3a (cis to COOH)
0.60-0.70 m - H-3b (trans to COOH)

Solvent: CDCIs. The chemical shifts for the cyclopropyl protons (H-1, H-2, H-3a, and H-3b) are
complex and overlapping multiplets. The broad singlet for the carboxylic acid proton is
characteristic and its chemical shift can vary with concentration and temperature.

2C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (8) ppm Assignment
~180 -COOH

~25 C-1

~22 C-2

~18 -CHs

~15 C-3

Solvent: CDCIs. The assignments are based on typical chemical shifts for similar structures.

IR (Infrared) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)
~2950 Medium C-H stretch (Aliphatic)

~1700 Strong C=0 stretch (Carboxylic Acid)
~1450 Medium C-H bend

~1250 Medium C-O stretch

Technique: Attenuated Total Reflectance (ATR). The broad O-H stretch is a hallmark of the
hydrogen-bonded carboxylic acid dimer.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide.

'H NMR Spectroscopy

A sample of trans-2-Methylcyclopropanecarboxylic acid was dissolved in deuterated
chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The
1H NMR spectrum was recorded on a 400 MHz spectrometer. Data was acquired with a
spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The resulting Free
Induction Decay (FID) was processed with a line broadening of 0.3 Hz and Fourier
transformed. Chemical shifts are reported in parts per million (ppm) relative to TMS.

13C NMR Spectroscopy

The same sample solution prepared for *H NMR spectroscopy was used for 13C NMR analysis.
The spectrum was acquired on a 100 MHz spectrometer with proton decoupling. A spectral
width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans were used for data
acquisition. The FID was processed with a line broadening of 1.0 Hz prior to Fourier
transformation. Chemical shifts are reported in ppm relative to the CDCls solvent peak (o 77.16

ppm).

ATR-IR Spectroscopy
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A small amount of neat trans-2-Methylcyclopropanecarboxylic acid was placed directly onto
the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR
spectrometer. The spectrum was recorded over a range of 4000-400 cm~1 with a resolution of 4
cm~1. Atotal of 32 scans were co-added and averaged. A background spectrum of the clean
ATR crystal was recorded and subtracted from the sample spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral
data presented in this guide.
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General Spectroscopic Analysis Workflow

Sample Preparation

trans-2-Methylcyclopropanecarboxylic Acid

:

Dissolve in CDCI3 with TMS

Data Aciuisition

y

1H NMR Spectrometer

13C NMR Spectrometer

ATR-IR Spectrometer

l Data Procéssing l
Fourier Transform & Phasing (1H) Fourier Transform & Proton Decoupling (13C) Background Subtraction (IR)
Data Analysis

Peak Integration & Coupling Constant Measurement

Chemical Shift Assignment

Functional Group Identification

Oulput

g Spectral Data Tables

Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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